Pamiparib (CAS: 1446261-44-4), also known as BGB-290, is a highly potent, orally bioavailable, and selective inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP1/2). In biochemical assays, it demonstrates exceptional target affinity with IC50 values of 0.9 nM and 0.5 nM for PARP1 and PARP2, respectively, while maintaining a cellular PARylation IC50 of 0.24 nM [1]. Unlike earlier generations of PARP inhibitors, Pamiparib was structurally optimized to eliminate liability as a substrate for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux pumps [2]. For procurement professionals and lead scientists, this distinct pharmacokinetic profile translates into superior membrane permeability, exceptional blood-brain barrier (BBB) penetration, and sustained intracellular concentrations, making it a premium baseline material for advanced in vivo modeling and neuro-oncology research[1].
Substituting Pamiparib with more common, first-generation PARP inhibitors like Olaparib, Veliparib, or Niraparib frequently leads to experimental failure in specialized in vivo and cellular models due to fundamental pharmacokinetic incompatibilities [1]. Older PARP inhibitors are active substrates for P-glycoprotein (P-gp) and BCRP efflux transporters located at the blood-brain barrier and overexpressed in multidrug-resistant tumor cell lines [2]. Consequently, when researchers attempt to use Olaparib or Veliparib for intracranial xenografts or chemoresistant cell assays, the compounds are rapidly pumped out of the target tissue, resulting in sub-therapeutic exposure and false-negative efficacy data [1]. Procuring Pamiparib bypasses this critical limitation, as its structurally engineered evasion of P-gp ensures reliable, high-concentration tissue penetration where generic alternatives are actively excluded [2].
A primary procurement differentiator for Pamiparib is its engineered ability to cross the blood-brain barrier without being actively effluxed. Because it is not a P-gp or BCRP substrate, Pamiparib achieves a brain-to-plasma concentration ratio of approximately 20% in murine models, maintaining sustained brain tissue concentrations >100 ng/g for 4 hours post-administration [1]. In direct contrast, Olaparib and other early-generation inhibitors exhibit poor CNS penetration due to active P-gp-mediated efflux [2].
| Evidence Dimension | Brain-to-plasma concentration ratio |
| Target Compound Data | ~20% (0.20) with >100 ng/g sustained for 4h |
| Comparator Or Baseline | Olaparib (Restricted penetration via active P-gp efflux) |
| Quantified Difference | Pamiparib achieves significantly higher, sustained brain exposure unhindered by efflux pumps. |
| Conditions | In vivo murine pharmacokinetic intracranial models |
Essential for laboratories procuring compounds for glioblastoma or CNS metastasis models where standard PARP inhibitors fail to reach the target tissue.
Pamiparib provides highly sustained target inhibition at significantly lower doses compared to Olaparib, optimizing API consumption for in vivo studies. In head-to-head xenograft models, a 1.5 mg/kg dose of Pamiparib maintained ~81% PARylation inhibition at 12 hours post-treatment [1]. Conversely, a massive 25 mg/kg dose of Olaparib saw its inhibition drop to 72% in the same timeframe[1]. Overall, Pamiparib demonstrated up to 16-fold greater potency in BRCA1-mutant MDA-MB-436 breast cancer xenografts [1].
| Evidence Dimension | Sustained PARylation inhibition at 12 hours |
| Target Compound Data | ~81% inhibition (using only 1.5 mg/kg dose) |
| Comparator Or Baseline | Olaparib (72% inhibition requiring a 25 mg/kg dose) |
| Quantified Difference | Greater sustained inhibition achieved at a 16.6-fold lower dose. |
| Conditions | BRCA1 mutant MDA-MB-436 breast cancer xenograft model |
Allows research facilities to procure and consume significantly less API while achieving more stable, long-lasting target suppression in animal models.
The cytotoxicity of PARP inhibitors is heavily dependent on their ability to trap PARP-DNA complexes. Pamiparib exhibits a potent DNA-trapping IC50 of 13 nM [1]. This makes it 30-fold more potent at DNA trapping than Veliparib, comparable to Olaparib, but approximately 4-fold weaker than Talazoparib [2]. This specific trapping profile provides a critical balance, offering strong synthetic lethality without the extreme, overlapping hematological toxicities often seen when combining ultra-potent trappers like Talazoparib with DNA-alkylating agents [1].
| Evidence Dimension | DNA-trapping IC50 |
| Target Compound Data | 13 nM |
| Comparator Or Baseline | Veliparib (30-fold weaker trapping potency) |
| Quantified Difference | Pamiparib is 30x more potent than Veliparib, while avoiding the extreme toxicity of Talazoparib. |
| Conditions | Biochemical PARP-DNA trapping assay |
Provides an optimized therapeutic window, making it the preferred procurement choice for combination studies with chemotherapeutics like Temozolomide.
Due to its unique status as a non-substrate for P-gp and BCRP efflux pumps, Pamiparib is the optimal PARP inhibitor for procurement in neuro-oncology research. It reliably crosses the blood-brain barrier to achieve therapeutic concentrations in intracranial xenografts, a scenario where Olaparib and Veliparib routinely fail [1].
Pamiparib's balanced DNA-trapping potency (IC50 = 13 nM) makes it highly suitable for combination screening with agents like Temozolomide (TMZ). It provides sufficient PARP trapping to synergize with TMZ in resistant models without inducing the severe overlapping toxicities associated with ultra-potent trappers like Talazoparib [2].
In cellular assays utilizing P-gp overexpressing tumor lines (e.g., specific ovarian or breast cancer models), Pamiparib ensures accurate dose-response data. Because it bypasses P-gp-mediated efflux, it maintains stable intracellular concentrations, preventing the false-negative efficacy readouts common with older PARP inhibitors [1].